molecular formula C8H11BClNO2S B8274175 2-(5-Chlorothiophen-2-yl)-[1,3,6,2]dioxazaborocane

2-(5-Chlorothiophen-2-yl)-[1,3,6,2]dioxazaborocane

Cat. No. B8274175
M. Wt: 231.51 g/mol
InChI Key: CJQHBIDUDMBKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037905B2

Procedure details

The title compound (28%, crystals) was prepared from 5-chlorothiophen-2-boronic acid and diethanolamin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([B:7]([OH:9])[OH:8])=[CH:4][CH:3]=1.[NH:10]([CH2:14][CH2:15]O)[CH2:11][CH2:12]O>>[Cl:1][C:2]1[S:6][C:5]([B:7]2[O:9][CH2:15][CH2:14][NH:10][CH2:11][CH2:12][O:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(S1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)B1OCCNCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.